

2-Chloro-4'-fluorobenzophenone molecular weight and formula

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Compound of Interest

Compound Name: **2-Chloro-4'-fluorobenzophenone**

Cat. No.: **B167734**

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An In-depth Technical Guide to **2-Chloro-4'-fluorobenzophenone** for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of **2-Chloro-4'-fluorobenzophenone**, a key intermediate in organic synthesis. This document details its chemical properties, and outlines experimental protocols for its synthesis and characterization, tailored for professionals in research and drug development.

Core Properties of 2-Chloro-4'-fluorobenzophenone

2-Chloro-4'-fluorobenzophenone, with the CAS number 1806-23-1, is a halogenated aromatic ketone. Its molecular structure, featuring a chlorophenyl group and a fluorophenyl group linked by a carbonyl bridge, makes it a versatile building block in the synthesis of more complex molecules.

Quantitative Data Summary

The fundamental molecular and physical properties of **2-Chloro-4'-fluorobenzophenone** are summarized in the table below for easy reference.

Property	Value
Molecular Formula	C ₁₃ H ₈ ClFO
Molecular Weight	234.65 g/mol
Appearance	White crystalline solid
Melting Point	62°C (lit.)
Boiling Point	211°C (lit.)
Density	1.277 g/cm ³
Vapor Pressure	0.000106 mmHg at 25°C

Synthesis of 2-Chloro-4'-fluorobenzophenone

The primary method for the synthesis of **2-Chloro-4'-fluorobenzophenone** is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of fluorobenzene with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃)[1].

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a general procedure for the synthesis of **2-Chloro-4'-fluorobenzophenone**.

Materials:

- Fluorobenzene
- 2-Chlorobenzoyl chloride
- Anhydrous aluminum chloride (AlCl₃)
- Dry dichloromethane (CH₂Cl₂) (or another inert solvent)
- Hydrochloric acid (HCl), dilute solution
- Sodium bicarbonate (NaHCO₃), saturated solution

- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

- Three-necked round-bottom flask
- Reflux condenser with a drying tube
- Dropping funnel
- Magnetic stirrer and heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a clean, dry three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add anhydrous aluminum chloride and dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Reactants:** Cool the suspension in an ice bath. Slowly add 2-chlorobenzoyl chloride to the stirred suspension. Following this, add fluorobenzene dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the low temperature.
- **Reaction:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat under reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of dilute hydrochloric acid.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
- Purification: The crude **2-Chloro-4'-fluorobenzophenone** can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Analytical Characterization

Accurate characterization of the synthesized **2-Chloro-4'-fluorobenzophenone** is crucial to ensure its identity and purity. The following are standard analytical techniques employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to elucidate the molecular structure of the compound.

- ^1H NMR: Provides information about the number and environment of hydrogen atoms.
- ^{13}C NMR: Provides information about the carbon skeleton of the molecule.

Experimental Protocol: NMR Analysis

- Sample Preparation: Dissolve 5-10 mg of the purified **2-Chloro-4'-fluorobenzophenone** in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a high-resolution NMR spectrometer. Standard acquisition parameters are typically used. For complex spectra, 2D NMR techniques like COSY and HSQC can be employed for more detailed structural assignment^{[2][3]}.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Experimental Protocol: GC-MS Analysis

- Sample Preparation: Prepare a dilute solution of **2-Chloro-4'-fluorobenzophenone** in a volatile solvent like dichloromethane or methanol.
- Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- GC Conditions: Inject the sample onto a suitable capillary column (e.g., a nonpolar column). A typical temperature program would involve an initial hold followed by a ramp to a final temperature to ensure separation from any impurities.
- MS Conditions: The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. The mass spectrum will show the molecular ion peak and characteristic fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy

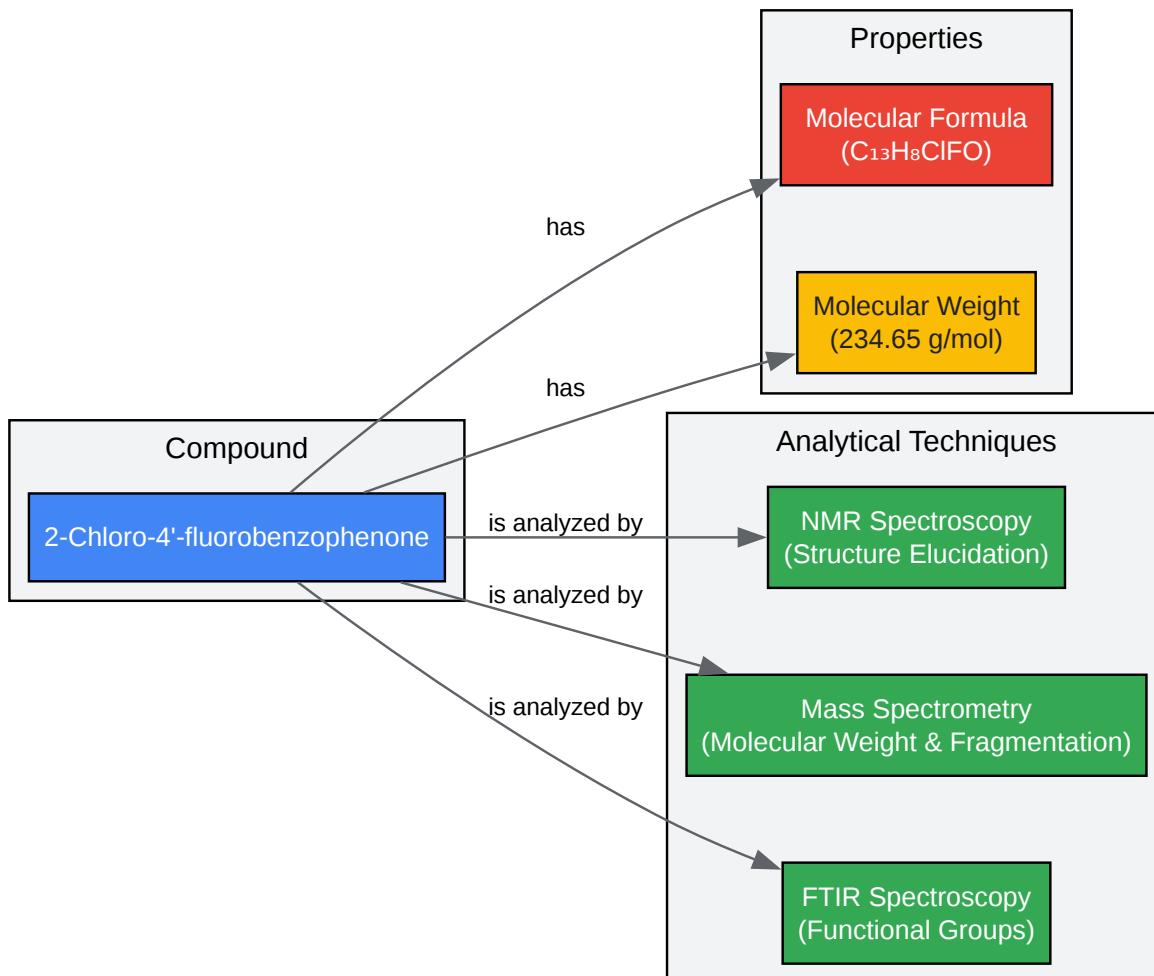
FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FTIR Analysis (KBr Pellet Method)

- Sample Preparation: Grind a small amount (1-2 mg) of the crystalline **2-Chloro-4'-fluorobenzophenone** with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained[4].
- Pellet Formation: Place the mixture in a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet[4].
- Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm^{-1} .

Logical Relationships in Compound Characterization

The following diagram illustrates the relationship between the compound and the analytical techniques used for its characterization.



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Caption: Logical workflow for the characterization of **2-Chloro-4'-fluorobenzophenone**.

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